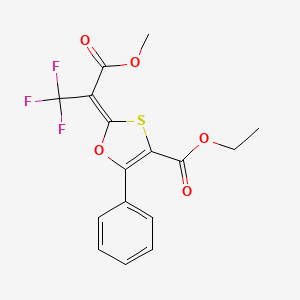

![molecular formula C20H20N2O4 B11640538 Ethyl 6-ethoxy-4-[(4-hydroxyphenyl)amino]quinoline-3-carboxylate](/img/structure/B11640538.png)

Ethyl 6-ethoxy-4-[(4-hydroxyphenyl)amino]quinoline-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-エトキシ-4-[(4-ヒドロキシフェニル)アミノ]キノリン-3-カルボン酸エチルは、キノリン系に属する合成有機化合物です。キノリン誘導体は、その多様な生物活性で知られており、潜在的な治療用途のために広く研究されています。

準備方法

合成経路と反応条件

6-エトキシ-4-[(4-ヒドロキシフェニル)アミノ]キノリン-3-カルボン酸エチルの合成は、通常、複数段階のプロセスを伴います。一般的な合成経路には、次の手順が含まれます。

キノリンコアの形成: キノリンコアは、塩基の存在下、イサチン誘導体と芳香族アルデヒドの縮合を含むPfitzinger反応によって合成できます。

エトキシ基の導入: エトキシ基は、ヨウ化エチルと適切な塩基を用いたエチル化反応によって導入できます。

アミノ化: アミノ基は、4-アミノフェノールなどの適切なアミンを用いた求核置換反応によって導入されます。

エステル化: 最後の段階は、酸触媒の存在下、カルボン酸基のエタノールによるエステル化です。

工業生産方法

この化合物の工業生産には、同様の合成経路が用いられる場合がありますが、大規模生産用に最適化されます。これには、連続フロー反応器の使用、最適な反応条件のハイスループットスクリーニング、反応パラメータの精密制御のための自動システムの使用が含まれます。

化学反応の分析

反応の種類

6-エトキシ-4-[(4-ヒドロキシフェニル)アミノ]キノリン-3-カルボン酸エチルは、次のようなさまざまな化学反応を起こすことができます。

酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの酸化剤を用いて酸化でき、キノリンN-オキシド誘導体の生成につながります。

還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を用いて行うことができ、還元されたキノリン誘導体の生成につながります。

置換: この化合物は、特にアミノ基とエトキシ基で、ハロアルカンやアシルクロリドなどの試薬を用いた求核置換反応を起こすことができます。

一般的な試薬と条件

酸化: 酸性または中性条件での過マンガン酸カリウム。

還元: メタノールまたはエタノール中の水素化ホウ素ナトリウム。

置換: 水酸化ナトリウムや炭酸カリウムなどの塩基の存在下でのハロアルカンまたはアシルクロリド。

生成される主要な生成物

酸化: キノリンN-オキシド誘導体。

還元: 還元されたキノリン誘導体。

置換: さまざまな官能基を持つ置換されたキノリン誘導体。

科学研究への応用

生物学: その独特の光物理的特性により、生物学的イメージング用の蛍光プローブとしての可能性が調査されています。

医学: この化合物は、特定の分子標的に結合する能力により、癌や感染症を含むさまざまな疾患の治療のための潜在的な治療薬として有望視されています。

産業: 有機発光ダイオード(OLED)や太陽電池などの、独自の電気的および光学的特性を持つ新規材料の開発に使用されています。

科学的研究の応用

Biology: It has been investigated for its potential as a fluorescent probe for biological imaging due to its unique photophysical properties.

Medicine: The compound has shown promise as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases, due to its ability to interact with specific molecular targets.

Industry: It is used in the development of novel materials with unique electronic and optical properties, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

作用機序

6-エトキシ-4-[(4-ヒドロキシフェニル)アミノ]キノリン-3-カルボン酸エチルの作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。この化合物は、これらの標的に結合してその活性を調節することができ、さまざまな生物学的効果をもたらします。例えば、癌細胞の増殖に関与する特定の酵素の活性を阻害し、その抗癌効果を発揮する可能性があります。関与する正確な分子経路は、特定の用途と標的によって異なります。

類似の化合物との比較

6-エトキシ-4-[(4-ヒドロキシフェニル)アミノ]キノリン-3-カルボン酸エチルは、次のような他のキノリン誘導体と比較できます。

4-ヒドロキシ-2-キノロン: これらの化合物も多様な生物活性を示し、潜在的な治療用途のために研究されています。

インドール誘導体: インドール誘導体は、キノリン誘導体と一部構造が似ており、抗癌性や抗ウイルス性などの生物活性について調査されています。

6-エトキシ-4-[(4-ヒドロキシフェニル)アミノ]キノリン-3-カルボン酸エチルの独自性は、エトキシ基とアミノ基の存在など、その特定の構造的特徴にあります。これらは、その反応性と生物活性を影響を与える可能性があります。

類似化合物との比較

Ethyl 6-ethoxy-4-[(4-hydroxyphenyl)amino]quinoline-3-carboxylate can be compared with other quinoline derivatives, such as:

4-Hydroxy-2-quinolones: These compounds also exhibit diverse biological activities and have been studied for their potential therapeutic applications.

Indole Derivatives: Indole derivatives share some structural similarities with quinoline derivatives and have been investigated for their biological activities, including anticancer and antiviral properties

The uniqueness of this compound lies in its specific structural features, such as the presence of the ethoxy and amino groups, which can influence its reactivity and biological activity.

特性

分子式 |

C20H20N2O4 |

|---|---|

分子量 |

352.4 g/mol |

IUPAC名 |

ethyl 6-ethoxy-4-(4-hydroxyanilino)quinoline-3-carboxylate |

InChI |

InChI=1S/C20H20N2O4/c1-3-25-15-9-10-18-16(11-15)19(17(12-21-18)20(24)26-4-2)22-13-5-7-14(23)8-6-13/h5-12,23H,3-4H2,1-2H3,(H,21,22) |

InChIキー |

MACDZSZKJYYNCK-UHFFFAOYSA-N |

正規SMILES |

CCOC1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)NC3=CC=C(C=C3)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-Chlorobenzoyl)-4-[(4-ethoxyphenyl)methyl]piperazine](/img/structure/B11640460.png)

![2,5-Dioxoazolidinyl 2-(1,3-dioxobenzo[c]azolidin-2-yl)-3-methylbutanoate](/img/structure/B11640466.png)

![2-(4-Methoxyphenyl)-5-[4-(propan-2-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11640491.png)

![Methyl 3-{[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]carbamoyl}-5-nitrobenzoate](/img/structure/B11640498.png)

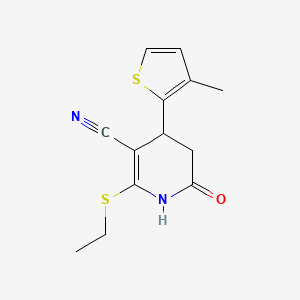

![(6Z)-2-butyl-5-imino-6-({1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11640504.png)

![(5E)-1-(2-fluorophenyl)-5-({1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11640508.png)

![5-(4-bromophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-{[4-(morpholin-4-ylsulfonyl)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11640517.png)

![N-(4-fluorophenyl)-2,7,7-trimethyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B11640521.png)

![6-iodo-3-(4-methoxyphenyl)-2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]quinazolin-4(3H)-one](/img/structure/B11640523.png)

![3-(2-methylphenyl)-2-(propylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B11640525.png)

![N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B11640526.png)

![methyl 2-[2-(4-chlorophenyl)-4-hydroxy-3-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11640527.png)